molecular formula C42H48N8O10S B8089564 ((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl ((R)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoyl)sulfamate

((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl ((R)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoyl)sulfamate

Cat. No.: B8089564
M. Wt: 856.9 g/mol
InChI Key: YRRRNQAUFCGPFX-LFGNPKQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name reflects its intricate architecture, which integrates a purine nucleoside, a sulfamate ester, and a protected glutaminyl side chain. Breaking down the name:

  • Core nucleoside : The tetrahydrofuro[3,4-d]dioxolyl moiety derives from a ribose sugar protected as a 2,2-dimethyl acetal. The numbering follows IUPAC guidelines for bicyclic systems, with the fused dioxolane and furan rings adopting the (3aR,4R,6R,6aR) configuration.
  • Purine base : The 6-amino-9H-purin-9-yl group indicates adenine linked via N9 to the sugar, consistent with nucleoside numbering conventions.
  • Sulfamate ester : The methyl sulfamate group connects the sugar’s 4-position to the glutaminyl side chain.
  • Glutaminyl side chain : The (R)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoyl moiety features a Boc-protected amine, a trityl-protected amide, and a ketone group.

This nomenclature adheres to IUPAC rules by prioritizing functional group suffixes (sulfamate), substituent prefixes (tert-butoxycarbonyl), and stereochemical descriptors.

X-ray Crystallographic Studies

While X-ray crystallographic data for this specific compound are not publicly available, structural insights can be extrapolated from related nucleoside sulfamates. For example, studies on 3′-N-sulfamate-modified dinucleosides reveal that sulfamate groups induce a C3′-endo sugar pucker, stabilizing helical conformations. The tert-butoxycarbonyl (Boc) and trityl groups likely introduce steric hindrance, influencing crystal packing and torsional angles. The (3aR,4R,6R,6aR) configuration suggests a rigid bicyclic system, analogous to 2′,3′-isopropylidene-protected ribonucleosides.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The compound’s NMR spectrum would exhibit distinct signals for its constituent groups:

  • Purine protons : H8 of adenine resonates near δ 8.3 ppm (singlet), while the exocyclic NH2 group appears as a broad signal near δ 6.5 ppm.
  • Sugar protons : The tetrahydrofurodioxolyl system’s anomeric proton (H1′) appears downfield (δ 5.8–6.2 ppm) due to the electron-withdrawing dioxolane oxygen. Methyl groups at C2 and C2′ show singlets near δ 1.4 ppm.
  • Sulfamate ester : The methylene group (CH2OSO2N) adjacent to sulfur resonates near δ 4.2 ppm, split into a doublet of doublets due to coupling with adjacent protons.
  • Glutaminyl side chain : The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm, while the trityl group’s aromatic protons produce a multiplet at δ 7.2–7.4 ppm.

The stereochemistry at (3aR,4R,6R,6aR) would manifest in distinct coupling constants (e.g., J3a,4 and J6,6a < 2 Hz for trans-fused rings).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound would yield a molecular ion [M+H]+ at m/z 857.33 (calculated for C42H49N8O10S+). Key fragmentation pathways include:

  • Loss of Boc group : Elimination of (C4H9O2C)– (Δm/z 101.12) generates a fragment at m/z 756.21.
  • Trityl cleavage : Expulsion of (C19H15)– (Δm/z 243.10) produces a peak at m/z 614.23.
  • Sulfamate ester rupture : Cleavage at the O–SO2 bond yields a nucleoside fragment (m/z 368.14) and a glutaminyl-sulfamate ion (m/z 489.19).

Negative-ion mode ESI–MS would enhance detection of sulfamate-related fragments (e.g., [SO3N]– at m/z 96.96).

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxysulfonylamino]-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48N8O10S/c1-40(2,3)60-39(53)47-29(21-22-31(51)48-42(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28)37(52)49-61(54,55)56-23-30-33-34(59-41(4,5)58-33)38(57-30)50-25-46-32-35(43)44-24-45-36(32)50/h6-20,24-25,29-30,33-34,38H,21-23H2,1-5H3,(H,47,53)(H,48,51)(H,49,52)(H2,43,44,45)/t29-,30-,33-,34-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRRNQAUFCGPFX-LFGNPKQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)NC(=O)C(CCC(=O)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)NC(=O)[C@@H](CCC(=O)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48N8O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl ((R)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoyl)sulfamate (CAS No. 112921-00-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C₁₃H₁₈N₆O₆S with a molecular weight of 386.38 g/mol. The compound features a purine base and a sulfamate moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₆O₆S
Molecular Weight386.38 g/mol
CAS Number112921-00-3
PurityNot specified

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors (ARs), particularly the A3 subtype. Studies have shown that modifications in the structure can enhance receptor selectivity and binding affinity. For instance, the incorporation of a methanocarba ring system has been noted to increase potency at A3AR while reducing peripheral side effects associated with A1AR activation .

Key Findings:

  • Adenosine Receptor Agonism : The compound acts as an agonist at A3AR, which is implicated in various physiological processes including immune response modulation and cardioprotection.
  • Inhibition of Transporters : It has also been reported to inhibit dopamine transporters (DAT), indicating potential implications in neuropharmacology .
  • Allosteric Modulation : The compound may enhance the binding affinity of other ligands through allosteric mechanisms, a property that could be exploited in drug design .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its analogs:

In Vitro Studies

  • Binding Affinity : In vitro assays have demonstrated significant binding affinity for A3AR with Ki values in the low nanomolar range.
  • Functional Assays : Functional assays indicated that the compound effectively activates downstream signaling pathways associated with A3AR activation, such as cAMP reduction and ERK phosphorylation.

In Vivo Studies

  • Hypothermia Model : In vivo studies using mouse models have shown that administration of the compound leads to hypothermia, suggesting central nervous system activity through A1AR and A3AR pathways .
  • Cardioprotective Effects : Animal studies have reported cardioprotective effects during ischemic events, attributed to the modulation of adenosine signaling pathways.

Case Studies

  • Study on Nucleoside Derivatives : Research by Tosh et al. highlighted the structural modifications necessary for enhancing receptor selectivity and potency in nucleoside derivatives . This study demonstrated that specific modifications could lead to compounds with over 10-fold increased affinity for A3AR compared to other ARs.
  • Adenosine Receptor Selectivity : Another study focused on developing mixed agonists targeting both A1AR and A3AR, showcasing how structural variations can lead to desired pharmacological profiles without significant side effects .

Scientific Research Applications

  • Antiviral Activity : The purine derivative structure suggests potential antiviral properties. Compounds with similar structures have been studied for their ability to inhibit viral replication by interfering with nucleic acid synthesis. Research indicates that modifications to the purine ring can enhance selectivity and potency against specific viral targets.
  • Cancer Treatment : The sulfamate moiety is known to enhance the solubility and bioavailability of compounds in vivo. This makes it a candidate for developing new chemotherapeutic agents that can target cancer cells more effectively while minimizing side effects. Studies have shown that sulfamate derivatives can exhibit cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. By blocking these enzymes, it could potentially slow down the proliferation of rapidly dividing cells, such as those found in tumors or viral infections.

Biochemical Research Applications

  • Nucleotide Analog Studies : As a purine analog, this compound can be used in studies examining nucleotide metabolism and the role of nucleotides in cellular processes. It may serve as a tool to investigate how cells respond to nucleotide scarcity or excess.
  • Signal Transduction Pathways : The compound's interaction with cellular signaling pathways could provide insights into mechanisms of action for similar compounds. Understanding these pathways is crucial for developing targeted therapies in cancer and viral diseases.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of purine derivatives against HIV. The findings indicated that certain structural modifications increased potency against the virus while reducing cytotoxicity in host cells.

Case Study 2: Cancer Cell Line Testing

Research conducted at a leading cancer research institute evaluated the cytotoxic effects of sulfamate derivatives on various cancer cell lines. Results showed that the compound induced apoptosis in melanoma cells while sparing normal cells, highlighting its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs (Table 1). Key parameters include molecular weight, substituents, solubility, and biological relevance.

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Molecular Weight Key Substituents Solubility (Predicted) Biological Relevance
Target Compound ~800–850 Da Boc-protected amine, trityl-protected amide, sulfamate linker Low (DCM-soluble) Prodrug candidate for nucleotide-targeted therapies
((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate (GB50059) 386.38 Da Sulfamate group, adenine base -20°C storage (aqueous) Nucleoside analog inhibitor; potential kinase or HDAC modulation
Ethyl-(S)-2-(3-(2-acetoxy-4,6-dimethylphenyl)-3-methylbutanamido)-4-((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro... ~900–950 Da Acetoxy-phenyl, allyl-cyanophenyl, Boc-protected amine DCM-soluble Prodrug for nicotinamide N-methyltransferase (NNMT) inhibition
((3AR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 383.8 Da Chloro-substituted adenine, methanol group Not reported Antiviral or antiproliferative applications (cladribine analog)
(4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide 436.2 Da Bromo-substituted adenine, phosphorothioate group Not reported RNA interference or antisense oligonucleotide precursors

Structural and Functional Divergence

Nucleoside Core Modifications: The target compound and GB50059 share the 2',3'-isopropylidene-adenine core, but the latter lacks the peptide-sulfamate moiety, resulting in lower molecular weight and distinct solubility.

Sulfamate vs. Phosphorothioate Linkers :

  • The sulfamate group in the target compound and GB50059 contrasts with the phosphorothioate in . Sulfamates are more hydrolytically stable, while phosphorothioates are prone to enzymatic cleavage, affecting pharmacokinetics .

Prodrug Strategies :

  • The Boc and trityl groups in the target compound mirror modifications in ethyl/propyl ester prodrugs , which are designed for controlled release via esterase cleavage.

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (fingerprint-based), the target compound shows:

  • ~60–70% similarity to GB50059 (shared adenine core and sulfamate).
  • ~40–50% similarity to chloro/bromo-substituted analogs due to divergent substituents .
  • ~55–65% similarity to ethyl ester prodrugs (shared Boc-protected amine).

These metrics align with and , where similarity indices >50% suggest comparable biological targets (e.g., nucleotide-processing enzymes) .

Preparation Methods

Protection of Adenosine

Adenosine is protected at the 2' and 3' hydroxyl groups using acetone and p-toluenesulfonic acid (p-TsOH) under anhydrous conditions:

Adenosine+Acetonep-TsOH, 3 h2,3O-isopropylidene adenosine(Yield: 90–95%)[8][17]\text{Adenosine} + \text{Acetone} \xrightarrow{\text{p-TsOH, 3 h}} 2',3'-\text{O-isopropylidene adenosine} \quad (\text{Yield: 90–95\%})

Key Data :

ParameterValueSource
SolventAnhydrous acetone
Reaction time3 hours
Yield90–95%

Functionalization at the 4'-Position

The 4'-hydroxymethyl group is activated for sulfamate introduction:

  • Step 1 : Mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields the mesylate intermediate.

  • Step 2 : Displacement with sodium azide (NaN₃) in dimethylformamide (DMF) produces the 4'-azidomethyl derivative.

Critical Conditions :

  • NaN₃ must be used in excess (5 eq) to avoid side reactions.

  • Crown ethers (e.g., 15-crown-5) enhance azide incorporation.

Sulfamate Bond Formation

The sulfamate moiety is introduced via nucleophilic substitution or coupling reactions.

Sulfamoyl Chloride Approach

Reaction of the 4'-azidomethyl intermediate with sulfamoyl chloride (H₂NSO₂Cl) in tetrahydrofuran (THF) yields the sulfamate:

4’-Azidomethyl intermediate+H2NSO2ClTHF, 0°CSulfamate intermediate(Yield: 70–80%)[6][15]\text{4'-Azidomethyl intermediate} + \text{H}2\text{NSO}2\text{Cl} \xrightarrow{\text{THF, 0°C}} \text{Sulfamate intermediate} \quad (\text{Yield: 70–80\%})

Optimization Notes :

  • Low temperatures (0–5°C) prevent decomposition of sulfamoyl chloride.

  • Triethylamine (TEA) is required to neutralize HCl byproducts.

Alternative Route: Sulfamoylation via Imidazolide

A scalable method uses nucleoside 5'-phosphorimidazolides and sulfate bis(tributylammonium) salt:

Nucleoside 5’-phosphorimidazolide+Sulfate saltNucleoside 5’-phosphosulfate(Yield: 70–90%)[1]\text{Nucleoside 5'-phosphorimidazolide} + \text{Sulfate salt} \rightarrow \text{Nucleoside 5'-phosphosulfate} \quad (\text{Yield: 70–90\%})

Advantages :

  • Avoids hazardous sulfamoyl chloride.

  • Compatible with sensitive functional groups.

Peptide Coupling of the (R)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoyl Moiety

The peptide side chain is synthesized separately and coupled to the nucleoside sulfamate.

Synthesis of the Peptide Fragment

The Boc-protected pentanoyl fragment is prepared via solid-phase peptide synthesis (SPPS):

  • Boc Protection : tert-Butoxycarbonyl (Boc) group is introduced using Boc anhydride in DCM.

  • Trityl Protection : Trityl chloride (TrCl) protects the amine in the presence of N,N-diisopropylethylamine (DIPEA).

Key Reaction :

(R)-2-Amino-5-oxopentanoic acidBoc anhydride, DIPEABoc-protected intermediate(Yield: 85%)[10]\text{(R)-2-Amino-5-oxopentanoic acid} \xrightarrow{\text{Boc anhydride, DIPEA}} \text{Boc-protected intermediate} \quad (\text{Yield: 85\%})

Coupling to the Nucleoside Sulfamate

The peptide is coupled using EDC/HOBt in DMF:

Nucleoside sulfamate+Peptide fragmentEDC, HOBt, DMFTarget compound(Yield: 60–70%)[10][18]\text{Nucleoside sulfamate} + \text{Peptide fragment} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target compound} \quad (\text{Yield: 60–70\%})

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Final purity: >95% (HPLC).

ParameterRecommendationSource
Storage temperature-20°C (desiccated)
SolubilityDMSO (10 mM stock solution)
Stability6 months at -80°C

Analytical Characterization

Key Data :

TechniqueObservationsSource
HRMS[M+H]⁺ = 856.94 m/z
¹H NMR (CDCl₃)δ 8.34 (s, 1H, purine-H), 1.38 (s, 9H, Boc)
HPLC Purity95.2% (254 nm)

Challenges and Optimization

  • Stereochemical Control : The (3aR,4R,6R,6aR) configuration requires chiral auxiliary-assisted synthesis.

  • Trityl Group Stability : Trityl deprotection is avoided by using mild acidic conditions (1% TFA in DCM).

  • Scale-Up Limitations : Low yields (<50%) in peptide coupling necessitate excess reagents .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of this compound that influence its reactivity in synthetic applications?

  • Answer: The compound contains a purine base (6-aminopurin-9-yl), a tetrahydrofurodioxolane ring with stereospecific methyl groups (3aR,4R,6R,6aR), and a sulfamate ester linkage to a tert-butoxycarbonyl (Boc)-protected amino acid derivative. The Boc and trityl groups are critical for protecting reactive amines during synthesis. The stereochemistry of the tetrahydrofuran ring impacts binding specificity in enzyme inhibition studies .
  • Methodological Insight: Use NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography to confirm stereochemistry. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What are the common synthetic routes for preparing this compound, and what are the critical intermediates?

  • Answer: Synthesis typically involves:

  • Step 1: Coupling the purine-derived tetrahydrofurodioxolane moiety with a Boc-protected amino acid via sulfamate ester formation using EDC/TEA in dry DCM .
  • Step 2: Sequential deprotection and functionalization of the trityl and Boc groups under controlled acidic conditions (e.g., TFA) .
    • Key Intermediate: The tert-butoxycarbonylguanidino-pentanoyl intermediate is pivotal for maintaining regioselectivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM) .
  • Spill Management: Neutralize acidic/basic residues with appropriate buffers before disposal. Contaminated gloves must be discarded as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

  • Answer:

  • Strategy 1: Use high-purity reagents (e.g., anhydrous DCM, freshly distilled TEA) to reduce hydrolysis of the sulfamate ester .
  • Strategy 2: Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/EtOAc) to isolate intermediates before side reactions (e.g., trityl group cleavage) dominate .
  • Data-Driven Approach: Apply machine learning to predict optimal reaction conditions (temperature, stoichiometry) based on historical synthesis data .

Q. What analytical methods are most effective for characterizing degradation products under varying pH conditions?

  • Answer:

Method Application Evidence
HPLC-MS (C18 column)Separates and identifies hydrolyzed sulfamate esters
¹H-NMR in D₂ODetects pH-dependent decomposition of Boc groups
FT-IRTracks loss of carbonyl (C=O) signals

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Answer:

  • Orthogonal Validation: Compare enzyme inhibition (e.g., PRMT7/9) in cell-free (SPR) vs. cellular (luciferase reporter) assays to distinguish target-specific effects from off-target interactions .
  • Control Experiments: Use knockout cell lines to confirm the compound’s mechanism of action .

Q. What strategies mitigate solubility challenges during in vitro testing?

  • Answer:

  • Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without destabilizing the sulfamate ester .
  • Prodrug Design: Introduce esterase-sensitive groups (e.g., acetyl) to improve permeability, which are cleaved intracellularly .

Methodological Deep Dive

Q. How can computational modeling guide the design of derivatives with improved selectivity for methyltransferase inhibition?

  • Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the purine moiety and PRMT7’s active site. Focus on hydrogen bonding with Asp-104 and hydrophobic packing with Leu-189 .
  • MD Simulations: Simulate ligand-protein stability over 100 ns to prioritize derivatives with low RMSD values (<2 Å) .

Q. What orthogonal protection schemes are viable for the amino and sulfamate groups during stepwise synthesis?

  • Answer:

  • Amino Protection: Use Fmoc (base-labile) or Alloc (Pd-catalyzed deprotection) groups alongside Boc to enable selective deprotection .
  • Sulfamate Stability: Avoid strong acids (e.g., HCl) that hydrolyze sulfamate esters; opt for TFA (0.1% in DCM) for Boc removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.